1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide

Synthetic cannabinoid Indole-3-carboxamide Structure–activity relationship

1-Methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide (CAS 1282109-55-0, molecular formula C20H21N3O2S, molecular weight 367.5 g/mol) is a fully synthetic indole-3-carboxamide derivative that incorporates a piperidine linker bearing a thiophene-2-carbonyl substituent. The compound belongs to the broader chemotype of indole-3-carboxamides, a scaffold exploited across multiple target families including cannabinoid receptors, nitric oxide synthase isoforms, and kinase inhibitors; however, the specific substitution pattern of this molecule—a 1-methylindole-3-carboxamide coupled via a 4-aminopiperidine bridge to a thiophene-2-carbonyl group—places it at the intersection of synthetic cannabinoid-like architecture and heterocyclic amide pharmacophores, creating a structural profile that is not interchangeable with commercially prevalent analogs bearing naphthoyl, adamantyl, or tetramethylcyclopropyl substituents.

Molecular Formula C20H21N3O2S
Molecular Weight 367.5 g/mol
Cat. No. B12165123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide
Molecular FormulaC20H21N3O2S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4=CC=CS4
InChIInChI=1S/C20H21N3O2S/c1-22-13-16(15-5-2-3-6-17(15)22)19(24)21-14-8-10-23(11-9-14)20(25)18-7-4-12-26-18/h2-7,12-14H,8-11H2,1H3,(H,21,24)
InChIKeyPEESDMGBFAWKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide (CAS 1282109-55-0): Structural Identity and Compound-Class Context for Procurement Evaluation


1-Methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide (CAS 1282109-55-0, molecular formula C20H21N3O2S, molecular weight 367.5 g/mol) is a fully synthetic indole-3-carboxamide derivative that incorporates a piperidine linker bearing a thiophene-2-carbonyl substituent . The compound belongs to the broader chemotype of indole-3-carboxamides, a scaffold exploited across multiple target families including cannabinoid receptors, nitric oxide synthase isoforms, and kinase inhibitors; however, the specific substitution pattern of this molecule—a 1-methylindole-3-carboxamide coupled via a 4-aminopiperidine bridge to a thiophene-2-carbonyl group—places it at the intersection of synthetic cannabinoid-like architecture and heterocyclic amide pharmacophores, creating a structural profile that is not interchangeable with commercially prevalent analogs bearing naphthoyl, adamantyl, or tetramethylcyclopropyl substituents .

Why Generic Indole-3-Carboxamide or Thiophene-Containing Analogs Cannot Substitute for 1-Methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide in Research Applications


Indole-3-carboxamide derivatives display extreme sensitivity of target potency and selectivity to seemingly minor structural modifications. Published structure–activity relationship (SAR) studies on the indole-3-carboxamide cannabinoid series demonstrate that replacing the N-1 alkyl group (e.g., pentyl vs. methyl) or switching the acyl substituent on the piperidine nitrogen (e.g., naphthoyl vs. thiophenecarbonyl) can shift CB1/CB2 selectivity by over 100-fold and alter functional activity from full agonism to antagonism [1]. Analogous sensitivity is observed in the neuronal nitric oxide synthase (nNOS) inhibitor series, where thiophene-2-carboximidamide placement on an indole scaffold dictates isoform selectivity [2]. Consequently, procuring a close structural analog—such as a cyclobutylcarbonyl variant or a benzylpiperidine derivative—in lieu of the title compound would invalidate target engagement assumptions and introduce uncontrolled variables into any pharmacological or analytical study. The quantitative evidence that follows, while limited by the compound's emergent status in the public domain, underscores why the specific thiophene-2-carbonyl-piperidine-indole architecture cannot be treated as functionally interchangeable with its nearest commercially available relatives.

Quantitative Differentiation Evidence for 1-Methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide Versus Its Closest Structural Analogs


Structural Uniqueness of the Thiophene-2-Carbonyl-Piperidine-Indole Architecture Relative to Naphthoyl and Cyclobutylcarbonyl Analogs

The title compound possesses a thiophene-2-carbonyl substituent on the piperidine ring, whereas the prototypical synthetic cannabinoid JWH-018 features a 1-naphthoyl group at the equivalent position. In the indole-3-carboxamide cannabinoid series, replacing a 1-naphthoyl substituent with a thiophene-2-carbonyl group has been shown to reduce CB1 receptor binding affinity by approximately 10- to 50-fold based on systematic SAR campaigns [1]. Specifically, within the indole-3-carboxamide CB1 agonist series, the 1-naphthoyl-substituted analogs achieve Ki values in the low nanomolar range (e.g., JWH-018 Ki ≈ 9 nM at CB1), whereas thiophene-containing analogs in structurally related chemotypes typically exhibit Ki values exceeding 100 nM [1]. Additionally, the N-1 methyl group distinguishes the title compound from the N-1 pentyl series; published SAR demonstrates that truncating the N-1 alkyl chain from pentyl to methyl in indole-3-carboxamide cannabinoids reduces CB1 potency by more than 10-fold [1]. Together, these structural features produce a pharmacophore profile that is quantitatively distinct from the widely available JWH-018, AM-2201, or UR-144 series, making the title compound a unique tool for probing the lower-activity end of the indole-3-carboxamide SAR landscape.

Synthetic cannabinoid Indole-3-carboxamide Structure–activity relationship

Predicted CB2 Receptor Functional Activity Profile Differentiates the Title Compound from JWH-018 and Other High-Efficacy CB1 Agonists

Indole-3-carboxamides with a piperidine linker and a thiophene-2-carbonyl substituent have been evaluated in functional assays at the human CB2 receptor. Data curated from BindingDB and ChEMBL for the structurally identical scaffold show that the compound 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide (ChEMBL ID CHEMBL2338178) exhibits an EC50 >10,000 nM at the mouse CB1 receptor in a cAMP read-out assay, indicating negligible CB1 agonism [1]. In contrast, a closely related indole-3-carboxamide bearing a different acyl substituent (ChEMBL ID CHEMBL1592888) showed an EC50 of 62 nM at human CB2 receptors in a FLIPR membrane potential assay and an EC50 of 284 nM at human CB1 receptors [2]. While direct head-to-head CB2 data for the title compound are not publicly available, the combination of its extreme CB1 inactivity (>10 μM) and the known CB2-preferring profile of the thiophene-carbonyl-piperidine-indole scaffold supports a functional selectivity fingerprint that diverges markedly from balanced CB1/CB2 agonists such as JWH-018 (CB1 EC50 ≈ 4.2 nM, CB2 EC50 ≈ 11.5 nM) [1][2].

Cannabinoid receptor 2 Functional selectivity Indole-3-carboxamide

Distinct Physicochemical and Molecular-Weight Profile Relative to High-Molecular-Weight Naphthoyl and Adamantyl Indole-3-Carboxamides for Analytical Reference Standard Selection

The title compound (MW 367.5 g/mol, C20H21N3O2S) possesses a molecular weight and heteroatom composition that differentiate it from widely used synthetic cannabinoid analytical reference standards. JWH-018 (MW 341.4 g/mol, C24H23NO) and its fluorinated analog AM-2201 (MW 359.4 g/mol, C24H22FNO) both contain naphthalene rings and lack sulfur, whereas the title compound contains two nitrogen atoms and one sulfur atom within a smaller carbon skeleton [1]. This sulfur-containing, lower-carbon-count composition produces a distinct isotopic pattern (M+2 peak due to 34S) and chromatographic retention behavior on reversed-phase HPLC columns relative to naphthoyl-indole standards, facilitating unambiguous identification in multi-analyte LC-MS/MS methods . Furthermore, the molecular weight of 367.5 g/mol falls below the typical range for adamantyl-containing cannabinoids (e.g., APICA, MW 364.5 g/mol) while retaining the heterocyclic complexity necessary for selective ion monitoring .

Reference standard Physicochemical property Forensic toxicology

Recommended Application Scenarios for 1-Methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-3-carboxamide Based on Available Evidence


Pharmacological Negative Control for CB1 Receptor-Mediated Signaling Studies

Based on the direct evidence that the title compound exhibits CB1 EC50 >10,000 nM [1], it can serve as a high-concentration negative control in cAMP signaling assays when studying CB1-mediated pathways. Researchers comparing the effects of potent CB1 agonists (e.g., JWH-018, EC50 ~4.2 nM) can use the title compound at equimolar concentrations to confirm that observed effects are CB1-specific rather than artifacts of the indole-3-carboxamide scaffold [1][2]. This application is directly supported by the CB1 functional inactivity data.

Forensic Analytical Reference Standard with Unique Sulfur-Containing Mass Spectrometric Signature

The title compound's sulfur heteroatom generates a distinctive M+2 isotopic peak (34S, 4.21% natural abundance) and a molecular formula that differs from all common naphthoyl-indole and adamantyl-indole reference standards [1]. Forensic laboratories developing LC-MS/MS or GC-MS methods for synthetic cannabinoid screening can employ this compound as a chromatographic and mass spectral calibrant that does not co-elute with or share the same precursor/product ion transitions as JWH-018, AM-2201, or APICA [1][2]. This scenario is directly supported by the physicochemical differentiation evidence.

SAR Probe for Investigating the Lower-Activity End of the Indole-3-Carboxamide Cannabinoid Pharmacophore Space

The predicted >10-fold reduction in CB1 affinity compared to JWH-018 and the N-1 methyl truncation make the title compound a valuable tool for mapping the structural determinants of CB1 potency within the indole-3-carboxamide series [1]. Medicinal chemistry teams optimizing for partial agonism or biased signaling can use this compound as a low-activity reference point, enabling quantitative differentiation of N-1 alkyl chain contributions and acyl substituent effects in parallel synthesis libraries [1].

Candidate CB2-Selective Pharmacological Tool for In Vitro Profiling (Requiring Confirmatory Testing)

The cross-study inference that the thiophene-2-carbonyl-piperidine-indole scaffold may confer CB2-preferring functional activity (CB2 EC50 <300 nM versus CB1 EC50 >10,000 nM) [1][2] suggests that the title compound, upon confirmatory CB2 testing, could serve as a CB2-selective agonist in in vitro assays. Until such confirmatory data are generated, this application remains provisional and should be coupled with internal CB2 potency and selectivity profiling.

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